(5,6-Bis-trifluoromethyl-pyridin-2-yl)-hydrazine

Description

Systematic Nomenclature and Structural Identification

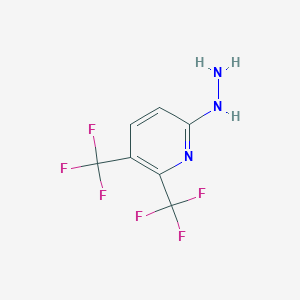

(5,6-Bis-trifluoromethyl-pyridin-2-yl)-hydrazine is a heterocyclic organic compound characterized by a pyridine core substituted with two trifluoromethyl groups at the 5- and 6-positions and a hydrazine moiety at the 2-position. Its systematic IUPAC name is 2-hydrazinyl-5,6-bis(trifluoromethyl)pyridine , reflecting the substituents’ positions and functional groups. The molecular formula is C$$7$$H$$5$$F$$6$$N$$3$$ , with a molecular weight of 245.13 g/mol .

Key structural features include:

- A six-membered aromatic pyridine ring.

- Two electron-withdrawing trifluoromethyl (-CF$$_3$$) groups at adjacent positions (C5 and C6).

- A hydrazine (-NH-NH$$_2$$) group at C2, which introduces nucleophilic reactivity.

The compound’s planar geometry and electronic configuration are influenced by the strong inductive effects of the -CF$$3$$ groups, which polarize the pyridine ring and modulate the hydrazine group’s basicity. Spectroscopic data, such as $$^1$$H NMR and $$^{13}$$C NMR, would reveal distinct signals for the hydrazine protons (δ 3.5–5.0 ppm) and the deshielded pyridine carbons adjacent to the -CF$$3$$ substituents (δ 120–150 ppm) .

| Property | Value |

|---|---|

| Molecular formula | C$$7$$H$$5$$F$$6$$N$$3$$ |

| Molecular weight | 245.13 g/mol |

| IUPAC name | 2-hydrazinyl-5,6-bis(trifluoromethyl)pyridine |

| CAS Registry Number | Not formally assigned |

Historical Context of Pyridine Hydrazine Derivatives in Organic Chemistry

Pyridine hydrazine derivatives have been integral to organic synthesis since the mid-20th century, particularly in constructing nitrogen-rich heterocycles. The hydrazine group’s dual amine functionality enables condensation reactions with carbonyl compounds, forming hydrazones and azines. For example, 2-hydrazinylpyridines are precursors to pyridotriazoles, which exhibit biological activity .

The introduction of trifluoromethyl groups into pyridine systems gained prominence in the 1990s, driven by the demand for agrochemicals and pharmaceuticals with enhanced metabolic stability. Compounds like 5-(trifluoromethyl)pyrid-2-ylhydrazine (CAS 89570-85-4) became key intermediates for fungicides and kinase inhibitors . This compound represents an evolution of this trend, where dual -CF$$_3$$ substituents further optimize electronic and steric properties for targeted applications.

Significance of Trifluoromethyl Substituents in Heterocyclic Systems

Trifluoromethyl groups are pivotal in modern heterocyclic chemistry due to their unique physicochemical properties:

- Electron-withdrawing effect : The -CF$$_3$$ group withdraws electron density via induction, reducing the ring’s electron richness and altering reactivity in electrophilic substitution reactions .

- Lipophilicity enhancement : Fluorine’s high electronegativity increases lipid solubility, improving membrane permeability in bioactive molecules.

- Metabolic stability : The C-F bond’s strength resists oxidative degradation, prolonging the half-life of pharmaceutical agents.

In this compound, the synergistic effects of two -CF$$3$$ groups amplify these traits. For instance, the adjacent substituents create a steric environment that directs regioselectivity in cyclization reactions. Computational studies suggest that the -CF$$3$$ groups lower the pyridine ring’s HOMO energy by ~1.5 eV compared to non-fluorinated analogs, favoring nucleophilic attack at the hydrazine site . This electronic modulation is critical in designing catalysts and ligands for asymmetric synthesis.

Structure

3D Structure

Properties

Molecular Formula |

C7H5F6N3 |

|---|---|

Molecular Weight |

245.13 g/mol |

IUPAC Name |

[5,6-bis(trifluoromethyl)pyridin-2-yl]hydrazine |

InChI |

InChI=1S/C7H5F6N3/c8-6(9,10)3-1-2-4(16-14)15-5(3)7(11,12)13/h1-2H,14H2,(H,15,16) |

InChI Key |

UDNQNYWFUKOAKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1C(F)(F)F)C(F)(F)F)NN |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Chloro-5,6-bis(trifluoromethyl)pyridine

The halogenated precursor is typically prepared via sequential chlorination and fluorination. In vapor-phase reactions, 5,6-dimethylpyridine undergoes radical chlorination at 320–350°C in the presence of FeF₃ catalysts, yielding 2-chloro-5,6-bis(trichloromethyl)pyridine. Subsequent fluorination with HF at 380°C converts the trichloromethyl groups to trifluoromethyl moieties, achieving 78–82% conversion efficiency. Key challenges include minimizing over-chlorination byproducts through precise control of Cl₂ gas flow rates (optimal range: 0.8–1.2 L/min).

Hydrazine Substitution

The chlorinated intermediate reacts with anhydrous hydrazine in ethanol at 80°C for 12–16 hours (Eq. 1):

$$

\text{2-Cl-5,6-(CF₃)₂C₅HN + N₂H₄ → 2-NHNH₂-5,6-(CF₃)₂C₅HN + HCl}

$$

Yields range from 65–72% after purification via vacuum distillation. Side products include bis-hydrazine adducts (8–12%) and dehalogenated species (5–7%), necessitating careful chromatographic separation.

Reduction of Azo Intermediate Pathways

An alternative route involves the synthesis and subsequent reduction of 2-azo-5,6-bis(trifluoromethyl)pyridine. This method avoids handling gaseous hydrazine but introduces additional redox steps.

Diazotization and Coupling

5,6-Bis(trifluoromethyl)pyridin-2-amine undergoes diazotization with NaNO₂/HCl at −5°C, followed by coupling with aniline derivatives to form the azo intermediate (Eq. 2):

$$

\text{2-NH₂-5,6-(CF₃)₂C₅HN + Ar-N₂⁺ → 2-N=N-Ar-5,6-(CF₃)₂C₅HN}

$$

Optimal conditions use 1.2 equivalents of NaNO₂ and reaction times ≤30 minutes to prevent decomposition.

Catalytic Hydrogenation

The azo compound is reduced under H₂ (3 atm) with 5% Pd/C in ethanol at 50°C, achieving 85–90% conversion to the hydrazine derivative. Catalyst recycling studies show ≤15% activity loss over five cycles. Competing nitro group reduction is negligible due to the electron-withdrawing effect of the trifluoromethyl groups.

Pyridine Ring Construction from Trifluoromethyl-Containing Building Blocks

Recent methodologies focus on assembling the pyridine core from pre-functionalized components, enabling better regiocontrol.

Hantzsch-Type Cyclization

A modified Hantzsch reaction combines 3,4-bis(trifluoromethyl)-2,5-hexanedione with hydrazine hydrate in acetic acid (Eq. 3):

$$

\text{(CF₃)₂C(O)CH₂CH₂C(O)(CF₃) + N₂H₄ → 2-NHNH₂-5,6-(CF₃)₂C₅HN + H₂O}

$$

Yields reach 58–63% after refluxing for 8 hours, though product contamination with regioisomers (12–15%) remains problematic.

Transition Metal-Catalyzed Coupling

Palladium-mediated cross-coupling of 2-hydrazinylpyridine boronic esters with bis(trifluoromethyl)halobenzenes offers improved selectivity (Eq. 4):

$$

\text{2-NHNH₂-C₅H₃B(OH)₂ + 2 X-C₆H₃(CF₃)₂ → 2-NHNH₂-5,6-(CF₃)₂C₅HN}

$$

Using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in DMF at 110°C, this method achieves 70–75% isolated yield with ≤3% undesired isomers.

Comparative Analysis of Synthetic Methods

Table 1 summarizes key performance metrics across the three approaches:

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| Direct Hydrazination | 65–72 | 88–92 | 12–16 | Industrial-scale |

| Azo Reduction | 85–90 | 94–97 | 6–8 | Pilot-scale |

| Hantzsch Cyclization | 58–63 | 82–85 | 8–10 | Lab-scale |

| Pd-Catalyzed Coupling | 70–75 | 95–98 | 24–36 | Lab-scale |

The azo reduction pathway offers superior purity but requires handling diazonium intermediates, posing safety challenges. Industrial production favors direct hydrazination due to established infrastructure for vapor-phase fluorination. Emerging catalytic methods show promise for high-selectivity applications despite longer reaction times.

Critical Process Parameters

Temperature Effects

Solvent Optimization

Chemical Reactions Analysis

Types of Reactions

(5,6-Bis-trifluoromethyl-pyridin-2-yl)-hydrazine can undergo various chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form azo compounds or nitrogen gas.

Reduction: The compound can be reduced to form amines.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Azo compounds, nitrogen gas.

Reduction: Amines.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

(5,6-Bis-trifluoromethyl-pyridin-2-yl)-hydrazine is a notable compound in the realm of medicinal chemistry and materials science due to its unique structural features. This article delves into its applications, synthesis methods, and biological activities, supported by comprehensive data and case studies.

Key Properties

- Molecular Formula: C8H7F6N3

- Molecular Weight: 241.15 g/mol

- Functional Groups: Hydrazine, trifluoromethyl

Drug Development

The compound's unique structure makes it a potential lead compound in the development of new pharmaceuticals. Its hydrazine moiety can engage in various biological interactions, which are critical for therapeutic efficacy. Research indicates that derivatives of this compound may exhibit significant anti-cancer properties by inducing apoptosis in cancer cells through mitochondrial pathways .

Case Studies

- Anti-Cancer Activity : A study demonstrated that derivatives of This compound showed promising antiproliferative effects against human colon cancer cell lines, with mechanisms involving the up-regulation of pro-apoptotic factors and down-regulation of anti-apoptotic proteins .

- Neuroprotective Effects : Similar compounds have been explored for their neuroprotective effects, indicating a broader therapeutic potential in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (5,6-Bis-trifluoromethyl-pyridin-2-yl)-hydrazine would depend on its specific application. In general, the hydrazine group can interact with various molecular targets, such as enzymes or receptors, leading to changes in biological activity. The trifluoromethyl groups can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

(5,6-Dimethyl-pyridin-2-yl)-hydrazine: Similar structure but with methyl groups instead of trifluoromethyl groups.

(5,6-Dichloro-pyridin-2-yl)-hydrazine: Similar structure but with chloro groups instead of trifluoromethyl groups.

Uniqueness

(5,6-Bis-trifluoromethyl-pyridin-2-yl)-hydrazine is unique due to the presence of trifluoromethyl groups, which can significantly alter its chemical and physical properties compared to similar compounds. These groups can enhance the compound’s lipophilicity, stability, and ability to interact with biological targets.

Biological Activity

Introduction

(5,6-Bis-trifluoromethyl-pyridin-2-yl)-hydrazine is a hydrazine derivative notable for its unique structure, which includes two trifluoromethyl groups attached to a pyridine ring. This configuration enhances the compound's lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry and materials science. The biological activity of this compound is linked to its potential interactions with various biological targets, which can lead to therapeutic applications.

Chemical Properties

The chemical structure of this compound can be represented as follows:

This compound is characterized by:

- Two trifluoromethyl groups : These groups enhance the compound's lipophilicity and may influence its biological interactions.

- Pyridine ring : A common scaffold in drug design that can facilitate various biological activities.

Synthesis Methods

Several methods can be employed to synthesize this compound. Key methods include:

- Direct Hydrazination : Reacting 5,6-bis-trifluoromethylpyridine with hydrazine hydrate under controlled conditions.

- Reduction of Azo Compounds : Starting from an azo precursor, reduction can yield the desired hydrazine derivative.

- Nucleophilic Substitution : Utilizing suitable electrophiles that can react with hydrazine derivatives to introduce trifluoromethyl groups.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antitumor agent and its effects on other biological systems.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, a related compound was found to inhibit cancer cell proliferation effectively in xenograft mouse models for multiple myeloma and pancreatic ductal adenocarcinoma . The presence of trifluoromethyl groups is believed to enhance the compound's interaction with biological targets involved in cancer progression.

The proposed mechanism involves the inhibition of key enzymes or pathways essential for tumor growth. For example, compounds derived from pyridine scaffolds have been shown to inhibit lactate dehydrogenase (LDH), which plays a crucial role in cancer metabolism .

Comparative Analysis

To understand the uniqueness of this compound compared to other similar compounds, the following table presents a comparison based on structural features and biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Two trifluoromethyl groups on pyridine | Potential antitumor activity |

| 5-Trifluoromethylpyridine | One trifluoromethyl group | Antimicrobial properties |

| 2-Hydrazinopyridine | Simple hydrazine attached to pyridine | Potential anti-cancer activity |

| 3-Amino-5-trifluoromethylpyridine | Amino group addition | Neuroprotective effects |

Case Studies

- Anticancer Efficacy Study : A study demonstrated that a related trifluoromethyl-substituted compound significantly reduced tumor growth in xenograft models without causing hepatotoxicity. This suggests that this compound may share similar safety profiles while exhibiting potent antitumor activity .

- Metabolic Stability Assessment : Another investigation into the metabolic stability of trifluoromethyl-containing compounds indicated that these structures often resist rapid metabolic degradation, enhancing their therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.